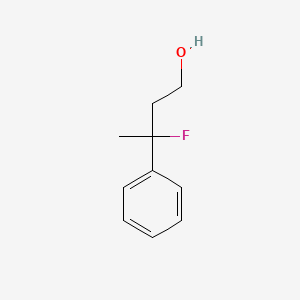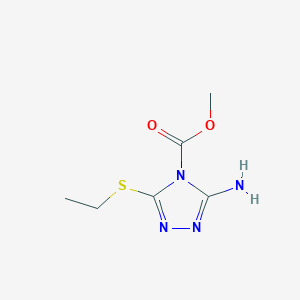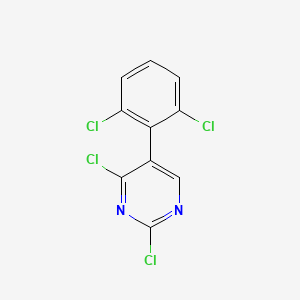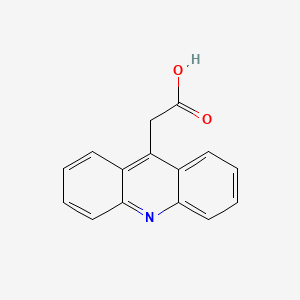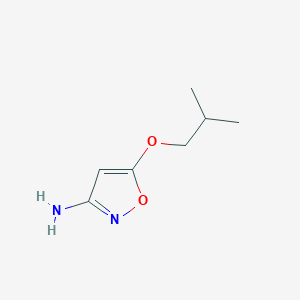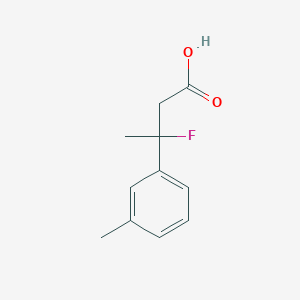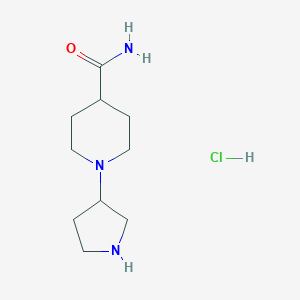
2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)tetrahydro-2H-pyran-2-one is an organic compound with the molecular formula C6H9IO2. It is a derivative of tetrahydropyran, featuring an iodomethyl group attached to the fourth carbon of the tetrahydropyran ring.
Métodos De Preparación
4-(Iodomethyl)tetrahydro-2H-pyran-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone. The reaction mixture is refluxed, and the product is isolated through extraction and purification processes . The detailed steps are as follows:
- A mixture of 4-(methanesulfonyloxymethyl)tetrahydropyran and sodium iodide in acetone is refluxed for several hours.
- The reaction mixture is cooled and filtered.
- The resulting solid is washed with acetone and dried.
- The product is extracted with diethyl ether and water, followed by washing with sodium thiosulfate solution to remove any remaining impurities.
- The final product is obtained by drying and removing the solvent .
Análisis De Reacciones Químicas
4-(Iodomethyl)tetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydropyran derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can yield products with additional oxygen-containing functional groups.
Common reagents used in these reactions include sodium iodide, acetone, diethyl ether, and sodium thiosulfate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its unique structural features
Mecanismo De Acción
The mechanism of action of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .
Comparación Con Compuestos Similares
4-(Iodomethyl)tetrahydro-2H-pyran-2-one can be compared with other similar compounds, such as:
4-(Bromomethyl)tetrahydro-2H-pyran-2-one: Similar in structure but with a bromine atom instead of iodine.
4-(Chloromethyl)tetrahydro-2H-pyran-2-one: Contains a chlorine atom in place of iodine.
4-(Hydroxymethyl)tetrahydro-2H-pyran-2-one: Features a hydroxyl group instead of a halogen atom
The uniqueness of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one lies in its reactivity and the specific types of reactions it can undergo due to the presence of the iodomethyl group.
Propiedades
Número CAS |
129352-62-1 |
|---|---|
Fórmula molecular |
C6H9IO2 |
Peso molecular |
240.04 g/mol |
Nombre IUPAC |
4-(iodomethyl)oxan-2-one |
InChI |
InChI=1S/C6H9IO2/c7-4-5-1-2-9-6(8)3-5/h5H,1-4H2 |
Clave InChI |
CNMFJHXOSFLPLM-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)CC1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








